duocarmycin C1
Description
Historical Context of Duocarmycin Discovery and Elucidation
The discovery of the duocarmycin family is a landmark in the field of natural product chemistry, stemming from systematic screening programs for new therapeutic agents.
The duocarmycins were first discovered in the late 1980s by Japanese researchers screening for novel anticancer antibiotics. nih.govmdpi.com These potent cytotoxic agents were isolated from fermentation broths of soil-dwelling bacteria belonging to the genus Streptomyces. nih.govwikipedia.orgnih.gov The general isolation process involved collecting soil samples, cultivating the microorganisms, followed by extraction, purification, and biological testing of the produced compounds. nih.govmdpi.com The initial breakthrough was the isolation of duocarmycin A in 1988 from Streptomyces sp. DO-88, collected from a soil sample at the foot of Mt. Fuji. nih.govmdpi.com This discovery spurred further investigation into this new class of potent natural products. nih.gov
Following the initial discovery of duocarmycin A, a series of related compounds were identified. Duocarmycin C1, along with duocarmycins B1, B2, C2, D1, and D2, was isolated from a different strain, Streptomyces sp. DO-89, which was collected in Hyogo, Japan. nih.govmdpi.com The identification of these multiple analogues demonstrated the existence of a broader family of structurally related natural products. nih.gov
Chemically, this compound and C2 are distinguished as halogenated seco-compounds of duocarmycin A. nih.govnih.gov This means they lack the spirocyclopropylhexadienone moiety, a key structural feature present in duocarmycin A and the highly potent duocarmycin SA. nih.govmdpi.com The absence of this cyclopropane (B1198618) ring in this compound is a defining characteristic that influences its chemical properties and stability. nih.gov
Table 1: Discovery of Key Duocarmycins
| Compound | Producing Strain | Collection Location |
|---|---|---|
| Duocarmycin A | Streptomyces DO-88 | Mt. Fuji, Japan |
| This compound | Streptomyces DO-89 | Hyogo, Japan |
| Duocarmycin C2 | Streptomyces DO-89 | Hyogo, Japan |
| Duocarmycin B1 | Streptomyces DO-89 | Hyogo, Japan |
| Duocarmycin B2 | Streptomyces DO-89 | Hyogo, Japan |
| Duocarmycin SA | Streptomyces DO-113 | Kyoto, Japan |
Isolation from Streptomyces Species
Significance of Duocarmycins in DNA-Targeted Research
The duocarmycin family holds a significant place in research due to its potent and unique mechanism of action, which involves the alkylation of DNA. nih.govmdpi.com These molecules are small enough to bind within the minor groove of DNA, showing a preference for AT-rich sequences. wikipedia.orgcreative-diagnostics.comnih.gov Once positioned, they irreversibly alkylate the N3 position of adenine (B156593) bases, a notable deviation from many other alkylating agents that target guanine (B1146940). nih.govwikipedia.orgmdpi.com
This DNA alkylation disrupts the nucleic acid's architecture, interfering with critical cellular processes like replication and transcription, which ultimately leads to cell death. nih.govwikipedia.org The extreme potency of these compounds, with cytotoxic effects observed at picomolar to sub-nanomolar concentrations, has made them a compelling platform for the development of anticancer agents. nih.govmdpi.com Their mechanism of action, leveraging shape-selective recognition and target-based activation, represents a sophisticated example of molecular function in a natural product. nih.gov
Evolution of Duocarmycin Research Trajectories
Research into the duocarmycins has evolved significantly since their discovery. The initial phase in the 1980s and 1990s was dominated by isolation, structural elucidation, and early molecular mechanism studies. acs.orgchemrxiv.org These foundational structure-activity relationship (SAR) studies were crucial for understanding the features necessary for DNA binding and alkylation. acs.orgnih.gov
As the inherent toxicity of these potent natural products became a challenge for direct therapeutic use, research shifted towards creating more refined and targeted agents. rsc.orguea.ac.uk This led to the extensive investigation of synthetic analogues designed to optimize the balance between stability and reactivity. nih.govincanthera.com In recent years, a major trajectory has been the development of duocarmycin-based prodrugs and, most notably, antibody-drug conjugates (ADCs). chemrxiv.orgresearchgate.net ADCs utilize the high potency of a duocarmycin payload attached to a monoclonal antibody, which is designed to selectively target cancer cells, thereby aiming to enhance efficacy while minimizing systemic toxicity. nih.govwikipedia.orgchemrxiv.org This modern approach continues to drive the development of the duocarmycin platform in oncology research. chemrxiv.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Adozelesin |
| Bizelesin |
| Carzelesin (B1668596) |
| CC-1065 |
| Duocarmycin A |
| Duocarmycin B1 |
| Duocarmycin B2 |
| This compound |
| Duocarmycin C2 |
| Duocarmycin D |
| Duocarmycin D1 |
| Duocarmycin D2 |
| Duocarmycin SA |
| Pibrozelesin |
| Pyrindamycin A |
| Pyrindamycin B |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26ClN3O8 |
|---|---|
Molecular Weight |
544 g/mol |
IUPAC Name |
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
InChI Key |
ILRQRCTVPANBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Synonyms |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Origin of Product |
United States |
Molecular Mechanism of Action of Duocarmycin C1 and Analogs
DNA Interaction and Binding Principles
The efficacy of duocarmycins is fundamentally linked to their ability to first identify and bind to specific regions of DNA before executing their chemical function. This binding is a prerequisite for the subsequent alkylation event.
Minor Groove Association
Duocarmycin C1 and its analogs are classified as DNA minor groove binding agents. wikipedia.orgcreative-biolabs.com The molecular structure of these compounds is configured to fit precisely within the narrow confines of the DNA minor groove. mdpi.comnih.gov This shape-dependent association is crucial for orienting the molecule correctly, positioning the reactive portion of the compound in close proximity to its target on the DNA strand. mdpi.com The interaction is non-covalent at this stage, driven by forces that allow the drug to "scan" the DNA until it finds a preferred sequence. aacrjournals.org
Sequence Selectivity for DNA Alkylation
A defining characteristic of the duocarmycin family is their remarkable sequence selectivity. incanthera.comucl.ac.uk Unlike many other alkylating agents that target guanine (B1146940), duocarmycins preferentially alkylate adenine (B156593) bases. mdpi.com This selectivity is conferred by the DNA-binding unit of the molecule, which recognizes specific topographical and chemical features within the minor groove. mdpi.comnih.gov
The primary target for alkylation by this compound and its analogs is the N3 position of adenine. mdpi.comnih.govaacrjournals.orgincanthera.comnih.gov This specific covalent reaction is a hallmark of this class of compounds. incanthera.com The positioning of the duocarmycin molecule within the minor groove aligns its electrophilic cyclopropane (B1198618) ring perfectly for a nucleophilic attack from the adenine N3 atom. uea.ac.uknih.gov
The preference for adenine alkylation naturally leads to a high affinity for AT-rich regions of the DNA duplex. mdpi.comnih.govaacrjournals.orgmdpi.com These sequences provide the optimal environment for both the initial minor groove binding and the subsequent alkylation. Research has identified specific high-affinity consensus sequences for duocarmycins, such as 5'-(A/TAAA)-3' and 5'-(A/TTTAPu)-3'. aacrjournals.org The alkylation typically occurs at an adenine situated at the 3'-end of a sequence of at least four consecutive A-T base pairs. mdpi.com Studies have confirmed that adduct formation happens in these AT-rich sequences. aacrjournals.orgresearchgate.net For instance, one study identified that alkylated adenines were consistently flanked by at least two 5' A or T bases. aacrjournals.org
| Parameter | Description | References |
| Binding Site | DNA Minor Groove | wikipedia.orgmdpi.comcreative-biolabs.comnih.gov |
| Target Base | Adenine | mdpi.comnih.gov |
| Target Atom | N3 Position of Adenine | aacrjournals.orgincanthera.comnih.govnih.gov |
| Sequence Preference | High affinity for AT-rich regions | aacrjournals.orgucl.ac.ukmdpi.com |
| Consensus Motifs | 5'-(A/TAAA)-3', 5'-(A/TTTAPu)-3' | aacrjournals.org |
Preference for Adenine N3 Position
Alkylation Process and Adduct Formation
The culmination of the DNA interaction is the formation of a stable, covalent drug-DNA adduct, which is responsible for the compound's biological effects.
Covalent Linkage via the Cyclopropane Ring
The key chemical feature responsible for the alkylating activity of duocarmycins is a highly strained cyclopropane ring, which is part of a spirocyclopropyl-cyclohexadienone system. mdpi.commedchemexpress.com This ring is the electrophile in the reaction. The alkylation process is understood to be a binding-induced activation. uea.ac.ukacs.org Upon settling into a favorable conformation within the minor groove, a twist is induced between the alkylating and binding subunits of the duocarmycin molecule. uea.ac.uk This conformational change activates the cyclopropane ring, making it susceptible to nucleophilic attack. uea.ac.uk
The reaction proceeds as an SN2-type nucleophilic addition, where the N3 of an adenine base attacks the least substituted carbon of the cyclopropane ring. mdpi.comnih.govnih.govacs.org This attack opens the strained ring and forms an irreversible covalent bond between the drug and the DNA. mdpi.comnih.govuea.ac.uk The formation of this adduct causes significant distortion to the DNA helix, leading to the disruption of critical cellular processes like replication and transcription. mdpi.com
| Feature | Role in Alkylation | References |
| Alkylating Subunit | Spirocyclopropyl-cyclohexadienone | mdpi.commedchemexpress.com |
| Activation Mechanism | Binding-induced conformational change (twist) | uea.ac.ukacs.org |
| Chemical Reaction | SN2 nucleophilic attack from Adenine N3 | mdpi.comnih.govacs.org |
| Bond Formation | Covalent linkage between drug and DNA | mdpi.comnih.govuea.ac.uk |
| Result | Formation of a drug-DNA adduct, disruption of DNA architecture | wikipedia.orgmdpi.com |
Activation Mechanism of Seco-Duocarmycins to Active Alkylating Forms
The duocarmycins are a class of potent antitumor antibiotics. wikipedia.orgmdpi.com Their inactive prodrug forms, known as seco-duocarmycins, require bioactivation to exert their cytotoxic effects. This activation process is a critical step that transforms the relatively stable prodrug into a highly reactive DNA alkylating agent.
The activation of seco-duocarmycins is initiated by an enzymatic or chemical trigger that unmasks a phenolic or aniline (B41778) group on the molecule. nih.gov For instance, certain seco-duocarmycin prodrugs are designed to be activated by specific enzymes that are more abundant in tumor microenvironments. ucl.ac.ukacs.org This can involve the cleavage of a carbamate (B1207046) or glycosidic bond. mdpi.comacs.org
Once the phenol (B47542) or aniline is exposed, a spontaneous intramolecular cyclization reaction occurs. nih.gov This process, known as a Winstein cyclization, involves the nucleophilic attack of the newly freed hydroxyl or amino group on an adjacent part of the molecule, leading to the formation of a highly strained, electrophilic cyclopropane ring. nih.gov This cyclopropane ring is the key pharmacophore responsible for the DNA alkylating activity of the duocarmycins. The conversion from the inactive seco-form to the active cyclopropane-containing form is an elegant "off-to-on" bioactivity switch. nih.govresearchgate.net
Some duocarmycin analogs are activated by cytochrome P450 enzymes, which hydroxylate the molecule to form the seco-duocarmycin, initiating the cyclization cascade. mdpi.com This bioactivation is crucial for their cytotoxic effects.
Downstream Molecular and Cellular Consequences of DNA Damage
The irreversible alkylation of DNA by the activated duocarmycin molecule triggers a cascade of cellular events, ultimately leading to cell death. wikipedia.orgnih.gov
Disruption of Nucleic Acid Architecture and Helical Conformation
This compound and its analogs bind to the minor groove of DNA, showing a preference for AT-rich sequences. wikipedia.orgmdpi.comresearchgate.net The molecule's structure allows it to fit snugly within the minor groove. researchgate.net Following binding, the electrophilic cyclopropane ring alkylates the N3 position of an adenine base. wikipedia.orgresearchgate.net This covalent modification is a notable deviation from many other alkylating agents that typically target guanine residues. researchgate.netnih.gov
The formation of this bulky adduct in the minor groove causes significant distortion of the DNA double helix. nih.govresearchgate.net This includes bending or unwinding of the helical structure and disruption of normal base pairing. nih.gov The irreversible nature of this covalent bond makes it difficult for cellular repair mechanisms to remove the adduct. nih.gov
Inhibition of DNA Replication and Transcription
The profound alterations in DNA structure caused by duocarmycin adducts physically obstruct the passage of cellular machinery responsible for DNA replication and transcription. researchgate.netnih.govresearchgate.net The distorted template can no longer be effectively read by DNA and RNA polymerases, leading to a halt in these critical cellular processes. nih.govresearchgate.net The inhibition of DNA synthesis is a primary mechanism of cytotoxicity for duocarmycins. adcreview.com
Induction of Cellular Stress Pathways
The presence of DNA damage and the stalling of replication forks trigger a cellular stress response. nih.gov This involves the activation of complex signaling networks designed to detect and respond to genomic insults. d-nb.info Key pathways activated include those involved in DNA damage recognition and repair. nih.gov Studies have shown that duocarmycin exposure can lead to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. nih.govmdpi.com The cell may also activate pathways related to oxidative stress and the unfolded protein response. nih.govd-nb.info
Molecular Events Leading to Programmed Cell Death (e.g., apoptosis, senescence)
If the DNA damage induced by duocarmycin is too extensive to be repaired, the cell will initiate programmed cell death pathways to eliminate itself. nih.govnih.gov The primary mode of cell death induced by duocarmycins is apoptosis. nih.govmdpi.com This is characterized by a cascade of events including the activation of caspases, which are proteases that dismantle the cell. scienceopen.com Studies have shown that duocarmycin treatment leads to the induction of apoptosis in various cancer cell lines. nih.govmdpi.com
In some contexts, duocarmycin-induced DNA damage can also lead to cellular senescence, a state of irreversible growth arrest. wikipedia.orgdntb.gov.uaresearchgate.net Senescent cells remain metabolically active but no longer divide. mdpi.com The choice between apoptosis and senescence can depend on the cell type and the extent of the damage. mdpi.com
Comparative Mechanistic Studies with Related DNA Alkylators
The mechanism of this compound and its analogs can be better understood by comparing them to other DNA alkylating agents.
| Feature | Duocarmycins | Nitrogen Mustards (e.g., Melphalan) | Platinum-Based Drugs (e.g., Cisplatin) |
| Target Site on DNA | N3 of Adenine in the minor groove. wikipedia.orgresearchgate.net | N7 of Guanine. nih.gov | Primarily N7 of Guanine. |
| DNA Adduct Type | Monoadducts. nih.gov | Inter- and intra-strand cross-links. nih.gov | Primarily intra-strand cross-links. |
| Activation | Requires activation from a seco-prodrug form, often via enzymatic cleavage or pH change leading to intramolecular cyclization. nih.gov | Spontaneous formation of a reactive aziridinium (B1262131) ion in aqueous solution. | Aquation (replacement of chloride ligands with water) to form a reactive species. |
| Sequence Selectivity | High selectivity for AT-rich sequences. mdpi.comresearchgate.net | Less sequence specific, but some preference for GC-rich regions. | Preference for adjacent guanines. |
| Effect on DNA Helix | Causes significant bending and unwinding. nih.gov | Can cause major helix distortion, especially with inter-strand cross-links. | Causes a distinct kink in the DNA helix. |
Unlike nitrogen mustards and platinum-based drugs that often form DNA cross-links, duocarmycins primarily form monoadducts. nih.govnih.gov However, the significant distortion caused by this single adduct is sufficient to trigger the cascade of cellular responses leading to cell death. The unique targeting of adenine in the minor groove also distinguishes duocarmycins from the majority of alkylating agents that interact with guanine in the major groove. researchgate.netnih.gov
Chemical Synthesis and Structural Modification Studies of Duocarmycin C1 and Its Analogs
Total Synthesis Approaches to Duocarmycin Natural Products
The total synthesis of duocarmycin natural products and their analogs has been a significant focus in organic chemistry, driven by the need to confirm their structures, provide material for biological testing, and generate novel derivatives with improved properties. acs.orgchemrxiv.org Several total syntheses have been reported since their discovery. chemrxiv.org
The biological activity of duocarmycins is intrinsically linked to their absolute stereochemistry, particularly at the spirocyclopropane junction. iupac.org Consequently, developing stereoselective synthetic routes has been a primary objective.
Key methodologies employed to control stereochemistry include:
Asymmetric Cyclization: The Wierenga-Kelly-Winstein Ar-3' cyclization has been a key step in establishing the core indole (B1671886) structure. iupac.org
Chiral Resolution: A common strategy involves the synthesis of racemic intermediates, followed by separation of the desired enantiomer. High-Performance Liquid Chromatography (HPLC) has been used to separate diastereomeric esters prepared by reacting a racemic alcohol intermediate with a chiral acid, such as (S)-O-acetylmandelic acid. iupac.org Supercritical fluid chromatography (SFC) has also been established as a powerful technique for the chiral resolution of racemic duocarmycin subunits. google.comresearchgate.net
Enzymatic Methods: Enzymes have been used to prepare optically active precursors of the duocarmycin pharmacophore, offering a green chemistry approach to achieving enantioselectivity. jst.go.jp
Substrate Control: In some routes, existing stereocenters derived from chiral pool starting materials, like L-malic acid, are used to direct the stereochemical outcome of subsequent reactions. researchgate.net
The synthesis of duocarmycins is fraught with challenges, including the instability of key intermediates and the difficulty of certain chemical transformations. ucl.ac.uk However, significant innovations have emerged to overcome these hurdles. acs.orgnih.gov
| Challenge | Description | Innovative Solution |
| Pharmacophore Instability | The active spirocyclopropylhexadienone moiety is highly reactive and prone to degradation, complicating its synthesis and handling. mdpi.comacs.org | Prodrug Approach: Synthesizing stable precursors (seco-forms), like duocarmycin C1, which convert to the active form in situ. This involves protecting the phenolic hydroxyl to prevent premature cyclization. acs.orgnih.gov |
| Low Yields | Certain steps, such as reductions or amidations, can result in low yields or the formation of complex product mixtures, hindering the overall efficiency of the synthesis. researchgate.netnih.gov | Improved Reagents & Strategies: The development of significantly improved synthetic strategies, such as using di-tert-butyl malonate or employing an Emmons-Horner reaction followed by a Stobbe condensation, has led to substantial increases in overall yield. researchgate.net |
| Racemization | The potential for racemization of stereocenters during various synthetic steps can compromise the enantiopurity of the final product. ucl.ac.uk | Solid-Phase Synthesis: The development of solid-phase peptide synthesis (SPPS) methodologies for duocarmycin analogs allows for rapid generation of derivatives while anchoring the chiral center to a solid support, minimizing racemization risks. google.comresearchgate.net |
| SAR Simplification | The complexity of the natural product structure makes synthesis difficult and hinders rapid exploration of structure-activity relationships (SAR). | Simplified Analogs: The design and synthesis of simplified yet potent analogs, such as those based on the cyclopropabenz[e]indole (CBI) core, which retain functionality but are more synthetically accessible. nih.gov |
Stereoselective Synthesis Methodologies
Structure-Activity Relationship (SAR) Investigations of Duocarmycin Scaffolds
Exhaustive SAR studies have been conducted to map the relationship between the molecular structure of duocarmycins and their biological activity. acs.orgchemrxiv.org These investigations have been crucial for designing synthetic analogs with potentially superior therapeutic profiles. The duocarmycin structure is modular, typically consisting of a DNA-alkylating subunit (Segment A) and a DNA-binding subunit (Segment B). nih.gov
Segment A is the pharmacophore responsible for the covalent modification of DNA, and its structure is paramount to the compound's cytotoxicity.
Initial synthetic modifications targeted the natural cyclopropylpyrroloindole (CPI) DNA-alkylating motif. researchgate.net To improve chemical tractability and explore the SAR, simplified analogs were developed, most notably the cyclopropylbenz[e]indole (CBI) derivatives. nih.gov Further investigations have explored replacing the fused pyrrole (B145914) of the natural product with other five-membered heterocycles.
| Derivative | Key Structural Modification | Impact on Biological Activity | Citation |
| (+)-CImI-TMI | Replacement of the fused pyrrole ring with an imidazole (B134444). | Alkylated the same DNA site as (+)-duocarmycin SA. Exhibited potent cytotoxic activity, only 5-fold less than the natural product. | nih.gov |
| seco-COI–TMI | Replacement of the fused pyrrole ring with an oxazole. | Alkylated the same DNA site as (+)-duocarmycin SA with nearly identical efficiency. | nih.gov |
| Achiral seco-CBI Analogs | Creation of achiral analogs of the CBI alkylation subunit. | Demonstrated potent cytotoxicity against human cancer cells with IC50 values in the low nanomolar range. | researchgate.net |
These studies demonstrate that the core alkylating functionality can be retained and modulated even with significant structural changes to the heterocyclic system of Segment A.
The spirocyclopropylhexadienone moiety is the chemically reactive "warhead" of the duocarmycins. mdpi.com It is not present in seco-forms like this compound but is generated in situ. The process is an intramolecular cyclization triggered by the presence of a free phenol (B47542) on the DNA-binding portion of the molecule. This phenol initiates a conjugate addition that forms the spirocyclopropane ring, effectively activating the drug. acs.org This activation mechanism is critical, as it allows for the design of stable prodrugs that only become fully cytotoxic upon reaching their biological target. acs.orgnih.gov The stability and reactivity of this moiety are finely tuned by the electronic and steric properties of the rest of the molecule. Studies have shown that the natural (+) enantiomeric configuration is substantially more efficient at alkylating DNA than its unnatural enantiomer, highlighting the stereochemical sensitivity of the activation and alkylation process. nih.gov
Analysis of the Core Alkylator Motif (Segment A)
Exploration of Achiral Alkylating Units
A significant thrust in the development of duocarmycin analogs has been the exploration of achiral alkylating units. This approach circumvents the need for enantiomeric resolution of racemic mixtures, a process that can be challenging and costly. aacrjournals.org The initial evidence that the chiral center is not an absolute requirement for biological activity came from studies on agents bearing the achiral seco-cyclopropylindolone (CI) pharmacophore. aacrjournals.org These achiral analogs were designed to generate the active spirocyclopropane moiety in situ. incanthera.comnih.gov
Key examples of achiral analogs include:
seco-DUMSA (39 and 40): These are achiral analogs of duocarmycin SA. nih.gov
seco-amino-CBI-TMI (13, Centanamycin) and seco-hydroxy-CBI-TMI (14): These compounds incorporate the cyclopropylbenz[e]indolone (CBI) alkylating subunit, which offers enhanced chemical stability and cytotoxic potency compared to the CI unit. nih.govaacrjournals.org
seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ): These represent a novel class of biologically active duocarmycin SA analogs. nih.gov The synthesis of seco-iso-CFI-TMI (Tafuramycin A) and seco-CFQ-TMI (Tafuramycin B) has been a significant achievement in this area. nih.gov
Studies on achiral seco-CI and seco-CBI analogs have demonstrated that these compounds retain the ability to alkylate adenine-N3 in AT-rich sequences of the DNA minor groove, similar to their natural counterparts. aacrjournals.orgincanthera.comnih.gov For instance, achiral seco-hydroxy-CI-TMI was shown to readily alkylate the adenine-N3 in a 5′-AAAAA-3′ sequence. aacrjournals.org The cytotoxic activity of these achiral analogs can be potent, with some exhibiting IC50 values in the low nanomolar range against various human cancer cell lines. researchgate.net
Table 1: Examples of Achiral Duocarmycin Analogs
| Compound Name/Class | Alkylating Unit | Key Features |
|---|---|---|
| seco-DUMSA | seco-cyclopropylindolone (CI) derivative | Achiral analog of duocarmycin SA. nih.gov |
| Centanamycin (seco-amino-CBI-TMI) | seco-cyclopropylbenz[e]indolone (CBI) | Achiral, enhanced stability and potency. nih.govaacrjournals.org |
| Tafuramycin A (seco-iso-CFI-TMI) | seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) | Novel class of achiral analogs. nih.gov |
| Tafuramycin B (seco-CFQ-TMI) | seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) | Novel class of achiral analogs. nih.gov |
Investigation of the DNA-Docking Motif (Segment B)
Systematic variations of the heterocyclic systems within Segment B, particularly the indole subunits, have been a major focus of structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov The goal has been to simplify the native structure while retaining or improving its DNA binding properties.
Research has shown that:
Stepwise simplification of the dimeric segment B found in CC-1065 has led to the development of analogs with 3,4,5-trimethoxyindole (TMI) and even simple mono- or oligoindoles. acs.org
A single 5-methoxy group on the indole ring is sufficient to maintain potency. mdpi.com
Analogs with a dimethylaminoethoxy group at the C5 position of the indole retained the cytotoxicity of the TMI analog while offering increased aqueous solubility. mdpi.com
The introduction of other heterocyclic systems beyond the native indole has also been explored. chemrxiv.org For instance, imidazo[1,2-a]pyridine (B132010) has been identified as an interesting class of duocarmycins. acs.org
Replacing the fused pyrrole in the alkylation subunit with a fused imidazole (CImI) has been investigated to study the impact of a tautomeric imidazole on DNA alkylation selectivity. nih.gov
The amide linker connecting Segment A and Segment B is critical for positioning the alkylating unit within the DNA helix. mdpi.comresearchgate.net Its modification can significantly impact the molecule's conformation and, consequently, its reactivity and biological activity.
Key findings include:
The amide bond provides the necessary flexibility for the molecule to adopt the correct twisted conformation for optimal DNA binding. google.com
Replacement of the linking amide with a thioamide resulted in increased solvolysis reactivity, which was attributed to a diminished vinylogous amide stabilization of the alkylating subunit. nih.gov While retaining good cytotoxic activity, the thioamide analog was less potent than its amide counterpart. nih.gov
An amidine analog proved to be even more unstable, undergoing preferential hydrolysis of the amidine linkage rather than solvolysis of the alkylating unit. nih.gov
Removing the carbonyl of the linking amide in CBI-TMI led to a compound that was biologically inactive and failed to alkylate DNA. nih.gov
Replacement of the amide linker with an alkene was found to reduce cytotoxic potency by approximately 1000-fold. incanthera.com
These studies have established the N2-amide as the optimal linking unit, providing a delicate balance between the competing electronic effects that govern stability and reactivity. nih.gov
Modifications of Heterocyclic Systems (e.g., Indole Subunits)
Impact of Substitutions and Derivatizations on Bioactivity
The introduction of various substituents on both the alkylating and DNA-binding segments has a profound effect on the bioactivity of this compound analogs.
Substituents on the Alkylating Subunit (Segment A): Substituents on the A-ring of the CBI unit have been shown to influence the molecule's properties. While the electronic nature of a C7-substituent (e.g., methyl vs. chloro) has little effect on the intrinsic reactivity of the alkylation subunit, its mere presence can improve the rate and efficiency of DNA alkylation. nih.gov In contrast, N2 acyl substituents have a very large impact on reactivity and cytotoxic potency, with stronger electron-withdrawing groups imparting greater stability. nih.gov
Substituents on the DNA-Binding Subunit (Segment B): The C5 position of the indole subunit is a critical site for influencing bioactivity. mdpi.com An appropriate substituent at this position can extend the rigid length of the molecule, enhancing DNA binding and accelerating the rate of DNA alkylation. mdpi.com For example, indole C5-O-methylsulfonyl and C5-O-aminosulfonyl seco-CI derivatives exhibited significant cytotoxic activity. nih.gov However, the size, shape, and rigidity of the C5' substituent are more critical than its electronic character. incanthera.com Substituents at the C7' position, on the other hand, have been found to have little effect on cytotoxicity. incanthera.com
Table 2: Impact of Substitutions on Bioactivity
| Modification Location | Substituent Type | Effect on Bioactivity |
|---|---|---|
| Alkylating Subunit (C7) | Presence of a substituent | Improves DNA alkylation rate and efficiency. nih.gov |
| Alkylating Subunit (N2) | Electron-withdrawing acyl groups | Increases stability and cytotoxic potency. nih.gov |
| DNA-Binding Subunit (Indole C5) | Optimal size, shape, and rigidity | Enhances DNA binding and accelerates alkylation. incanthera.commdpi.com |
| DNA-Binding Subunit (Indole C7') | Various substituents | Little effect on cytotoxicity. incanthera.com |
Design and Synthesis of Novel this compound Analogs
The quest for duocarmycin analogs with improved therapeutic indices continues to drive the design and synthesis of novel structures.
A major strategy in the design of novel analogs is the use of "seco" forms, which are precursors that can cyclize in situ to form the active alkylating agent. nih.gov This approach is central to the development of prodrugs that can be activated at the target site. nih.gov
The synthesis of seco-analogs often involves the coupling of a protected alkylating precursor (Segment A) with a DNA-binding moiety (Segment B). For example, a series of racemic indole C5-O-substituted seco-CI compounds were prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)indoline with various indole-2-carboxylic acids. nih.govmdpi.com The synthesis of seco-CBI-indole2 has also been achieved through a multi-step sequence. nih.gov
Novel seco-analogs have been developed by modifying both segments. For instance, the design of seco-iso-CFI and seco-CFQ analogues of this compound and C2 involved synthesizing a novel DNA alkylating pharmacophore. nih.gov These compounds were designed based on the premise that the lone pair of electrons on a furano-oxygen atom could participate in the activation of the alkylating moiety. nih.gov These novel furano analogs demonstrated potent cytotoxicity against various cancer cell lines. nih.gov
Synthesis of Furano Analogues (e.g., seco-iso-CFI, seco-CFQ)
The quest for duocarmycin analogs with modified reactivity and potentially reduced toxicity has led to the exploration of bioisosteric replacements for the pyrrole ring of the CPI pharmacophore. One such avenue involves the incorporation of a furan (B31954) ring, leading to the design of seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) analogs. nih.govnih.gov
The synthesis of these furano-analogs hinges on a critical 5-exo-trig aryl radical cyclization of a vinyl chloride precursor. nih.gov This reaction was designed to form the five-membered indoline (B122111) ring of the seco-iso-CFI pharmacophore. However, a notable and often unpredictable outcome of this cyclization is the concurrent formation of the isomeric six-membered quinoline (B57606) product, seco-CFQ, via a 6-endo-trig pathway. nih.govmdpi.comrsc.org
Initial studies reported that the radical cyclization of the bromoallylic chloride precursor in the presence of 2,2'-azobisisobutyronitrile (AIBN) and tributyltin hydride in refluxing toluene (B28343) yielded an approximately equal mixture of the desired seco-iso-CFI product and the unexpected seco-CFQ product. nih.govmdpi.com The formation of the thermodynamically favored quinoline product presents a significant challenge for the selective synthesis of the seco-iso-CFI intermediate.
Further research has focused on controlling the selectivity of this radical cyclization. Computational studies using DFT calculations suggested that the indoline radical intermediate is less polar than the corresponding quinoline radical. This finding led to the hypothesis that performing the reaction in a polar aromatic solvent could favor the formation of the indoline product. Indeed, executing the cyclization in solvents like nitrobenzene (B124822) or chlorobenzene (B131634) consistently and exclusively produced the desired seco-iso-CFI indoline product in good yields (74–83%), representing a significant methodological improvement.
These novel furano-analogs, both seco-iso-CFI and seco-CFQ types, were shown to alkylate the N3 position of adenine (B156593) within the DNA minor groove, similar to the parent duocarmycins. nih.gov Biological evaluation against various human cancer cell lines demonstrated that these compounds exhibit high cytotoxicity, with IC50 values often in the sub-micromolar range. nih.gov Notably, some seco-CFQ compounds were found to be significantly less toxic to murine bone marrow cells compared to corresponding CBI (cyclopropylbenzo[e]indolone) analogs, highlighting the potential therapeutic advantage of these structural modifications. nih.gov
| Compound Type | Key Synthetic Reaction | Common Side Product | Biological Feature |
| seco-iso-CFI | 5-exo-trig aryl radical cyclization | seco-CFQ | Preferentially alkylates adenine-N3 in the DNA minor groove. nih.gov |
| seco-CFQ | 6-endo-trig aryl radical cyclization | - | Exhibits high cytotoxicity; some analogs show reduced bone marrow toxicity. nih.gov |
Solid-Phase Synthesis Methodologies for Duocarmycin Derivatives
The development of efficient and versatile synthetic routes is crucial for exploring the structure-activity relationships (SAR) of duocarmycin analogs. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives. uea.ac.ukuea.ac.ukresearchgate.net This methodology has been successfully applied to the synthesis of duocarmycin analogs by creating a monomer suitable for standard peptide synthesis protocols. uea.ac.ukacs.org
A key development in this area is the synthesis of an N-Fmoc protected duocarmycin SA alkylating subunit, specifically Fmoc-(+)-DSA, which can be directly incorporated into solid-phase peptide synthesis (SPPS). uea.ac.ukgoogle.com The synthesis is performed on a large scale, and the resulting racemic product can be separated into its single enantiomers using supercritical fluid chromatography (SFC). uea.ac.uknih.gov
The Fmoc-protected DSA monomer serves as a building block in standard Fmoc-based SPPS. uea.ac.uk For instance, a commercially available Wang-supported alanine (B10760859) resin can be deprotected and coupled with the Fmoc-DSA subunit. uea.ac.uk This approach allows for the systematic introduction of various amino acid substituents at the C-terminus of the duocarmycin structure, creating a series of monomeric and extended analogs. uea.ac.ukacs.org This methodology streamlines the synthesis process and allows for the potential automation of library creation. researchgate.net
Studies on the resulting analogs have shown that while the DNA sequence selectivity remains similar to previously reported duocarmycins, substitutions at the C-terminus can significantly impact antiproliferative activity. uea.ac.ukresearchgate.net In general, the addition of amino acid substituents at the C-terminus has been found to cause a decrease in cytotoxic potency. uea.ac.uknih.gov Further modifications, such as converting a C-terminal alanine to a primary amide or an extended structure with a terminal tertiary amine, did not lead to beneficial effects on biological activity. uea.ac.uknih.gov These findings underscore the sensitivity of the duocarmycin pharmacophore to structural changes at its C-terminus.
| Synthesis Type | Key Reagent | Separation Technique | Key Finding |
| Solid-Phase Synthesis | Fmoc-protected DSA monomer | Supercritical Fluid Chromatography (SFC) for enantiomers | C-terminal substitutions generally decrease antiproliferative activity. uea.ac.uknih.gov |
Exploration of Dimeric and Conjugated Duocarmycin Structures
Expanding the structural complexity of duocarmycins through dimerization and conjugation has emerged as a promising strategy for developing novel anticancer agents, particularly for use as payloads in antibody-drug conjugates (ADCs). uea.ac.ukuea.ac.uk
Dimeric Structures: The synthesis of dimeric duocarmycins aims to create molecules capable of cross-linking DNA, which can lead to extremely high potency. nih.gov A notable class of such molecules are the duocarmycin-pyrrolobenzodiazepine (PBD) dimers. rsc.org These hybrid molecules link an alkylating subunit from the duocarmycin family with one from the PBD class of natural products. rsc.org The known duocarmycin-PBD dimers typically feature the PBD component from the natural product DC-81 linked to various synthetic duocarmycin analogs, such as those containing the CPI or CBI alkylating subunits. rsc.org The synthesis generally involves connecting the two monomeric units via an amide bond, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). rsc.org These dimers have demonstrated low picomolar IC50 values in cytotoxicity assays. rsc.org
Another approach involves creating "bisalkylators" by linking two duocarmycin A segments, which also results in compounds with very high potency due to their ability to induce interstrand DNA cross-links. nih.gov The synthesis of novel duocarmycin dimers is an active area of research, with a focus on preparing payloads that could be utilized in ADCs. uea.ac.ukuea.ac.uk
Conjugated Structures: The high potency of duocarmycins makes them ideal candidates for payloads in ADCs, a form of targeted therapy where a cytotoxic agent is linked to an antibody that directs it to cancer cells. uea.ac.ukuea.ac.uk The duocarmycin SA alkylating unit (DSA) is of particular interest for this application. uea.ac.uk A duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine), has undergone late-stage clinical trials for treating HER2-positive metastatic breast cancer. uea.ac.ukuea.ac.uk
The synthesis of duocarmycin conjugates for ADCs often involves incorporating the duocarmycin payload into a payload-linker entity. rsc.org For instance, a seco-CBI-PBD dimer has been used as the payload in several patented ADC designs. rsc.org The development of duocarmycin analogs has also included the creation of hairpin polyamide-duocarmycin conjugates, which are designed to recognize and alkylate specific DNA sequences. nih.gov These conjugates, driven by research from Lown and Sugiyama, utilize oligo-pyrrole/imidazole moieties from the DNA minor-groove binder distamycin A as the DNA-binding domain. nih.gov
| Structure Type | Example | Synthetic Linkage | Therapeutic Application |
| Dimeric | Duocarmycin-PBD Dimers | Amide bond (e.g., via EDCI) | DNA cross-linking agents. nih.govrsc.org |
| Conjugated | SYD985 (Trastuzumab duocarmazine) | Payload-linker system | Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. uea.ac.ukuea.ac.uk |
| Conjugated | Hairpin Polyamide-Duocarmycin | Amide bond | Sequence-selective DNA alkylation. nih.gov |
Biological Activity and Efficacy Studies of Duocarmycin C1 Analogs in in Vitro and Preclinical Models
Evaluation of Cytotoxicity in Various Cell Lines
The cytotoxic effects of duocarmycin analogs are a primary focus of their evaluation as potential anticancer agents. These studies typically involve determining the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Concentration-Dependent Activity (IC50 values)
Duocarmycin analogs consistently demonstrate potent, concentration-dependent cytotoxicity across a range of cancer cell lines. Studies have reported IC50 values in the picomolar to nanomolar range, highlighting their exceptional potency. nih.govnih.gov For instance, in the human uterine cervix carcinoma cell line HeLa S3, duocarmycin C1 (DUMC1) exhibited an IC50 value of 8.5 nM after a one-hour incubation period. nih.gov Another study reported the IC50 values for various indole (B1671886) C5-O-substituted seco-CI derivatives in several cancer cell lines, with values ranging from the micromolar to nanomolar scale. semanticscholar.org
Table 1: Cytotoxicity of this compound and Analogs in Various Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 Value |
|---|---|---|
| This compound (DUMC1) | HeLa S3 | 8.5 nM nih.gov |
| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | COLO 205 | 0.374 µM semanticscholar.org |
| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | SK-MEL-2 | 0.374 µM semanticscholar.org |
| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | A-549 | 0.629 µM semanticscholar.org |
| Indole C5-methylsulfonyloxy derivative (2) | SK-MEL-2 | 0.419 µM semanticscholar.org |
| Indole C5-methylsulfonyloxy derivative (2) | JEG-3 | 0.182 µM semanticscholar.org |
| Indole C5- aminosulfonyloxy derivative (3) | SK-MEL-2 | 0.301 µM semanticscholar.org |
| Indole C5-N,N-dimethylaminosulfonyloxy derivative (4) | COLO 205 | Not specified as less active |
| Indole C5-benzyloxy-1H-indole seco-CI (5) | SK-MEL-2 | 0.764 µM semanticscholar.org |
| Indole C5-benzyloxy-1H-indole seco-CI (5) | A549 | 0.298 µM semanticscholar.org |
| Indole C5-benzyloxy-1H-indole seco-CI (5) | JEG-3 | 0.397 µM semanticscholar.org |
Comparative Potency Across Duocarmycin Family Members (e.g., this compound vs. Duocarmycin SA)
When comparing the potency of different members of the duocarmycin family, duocarmycin SA often emerges as one of the most potent. nih.gov For example, in HeLa S3 cells, duocarmycin SA displayed an IC50 of 0.00069 nM, which is significantly more potent than this compound's IC50 of 8.5 nM in the same cell line. nih.gov This difference in potency is often attributed to the stability of the compounds and their conversion rate to the active spirocyclopropylhexadienone form within the cell. mdpi.com The halogenated seco-compounds, like this compound, are believed to undergo cyclization to this more active form intracellularly. mdpi.com
Table 2: Comparative IC50 Values of Duocarmycin Family Members in HeLa S3 Cells
| Duocarmycin Analog | IC50 Value (nM) |
|---|---|
| Duocarmycin A (DUMA) | 0.006 nih.gov |
| Duocarmycin B1 (DUMB1) | 0.035 nih.gov |
| Duocarmycin B2 (DUMB2) | 0.1 nih.gov |
| This compound (DUMC1) | 8.5 nih.gov |
| Duocarmycin C2 (DUMC2) | 0.57 nih.gov |
| Duocarmycin SA | 0.00069 nih.gov |
Activity in Multi-Drug Resistant (MDR) Cellular Models
A significant advantage of duocarmycin analogs is their ability to retain high potency against multi-drug resistant (MDR) cancer cells. researchgate.net This is often attributed to their unique mechanism of action, which involves DNA alkylation and can evade traditional resistance mechanisms like the P-glycoprotein (P-gp) pump. researchgate.net Studies have shown that duocarmycins are effective in cells that overexpress P-gp. researchgate.net For instance, several duocarmycin derivatives, were active against the cisplatin-resistant human non-small cell lung cancer cell lines PC-9/CDDP and PC-14/CDDP, as well as the multidrug-resistant human small cell lung cancer cell line H69/VP. researchgate.net This suggests that duocarmycins could be valuable for treating cancers that have developed resistance to other chemotherapeutic agents.
Analysis of DNA Damage Response in Cellular Systems
The potent cytotoxicity of this compound and its analogs stems from their ability to bind to the minor groove of DNA and alkylate adenine (B156593) bases, leading to a cascade of cellular responses. wikipedia.orgnih.gov
Cell Cycle Arrest Phenotypes (e.g., G2/M arrest)
Upon DNA damage induced by duocarmycin analogs, cells often activate DNA damage checkpoints, leading to cell cycle arrest. mdpi.com A common observation is the accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com For example, treatment of acute myeloid leukemia (AML) cell lines with duocarmycin SA resulted in a significant G2/M phase arrest. mdpi.comnih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair. mdpi.com In some cases, at higher concentrations, an increase in the sub-G1 population is observed, which is indicative of apoptotic cell death. nih.gov Combining duocarmycin with radiation has been suggested as a potential therapeutic strategy, as the duocarmycin-induced G2 arrest sensitizes cells to radiation. nih.gov
Investigations into DNA Repair Mechanisms (e.g., BER pathway)
The cellular response to duocarmycin-induced DNA adducts involves various DNA repair pathways. The Base Excision Repair (BER) pathway is a critical mechanism for repairing small, non-helix-distorting base lesions. bmbreports.org BER is initiated by DNA glycosylases that recognize and remove the damaged base. bmbreports.orgnih.gov However, studies on analogs of CC-1065 and duocarmycin suggest that the bulky adducts formed by these agents are primarily repaired by the Nucleotide Excision Repair (NER) pathway rather than the BER pathway. aacrjournals.org Research has indicated that yeast mutants deficient in NER were more sensitive to a duocarmycin analog, while those deficient in BER showed no increased sensitivity. aacrjournals.org This suggests that while BER is a fundamental DNA repair process, NER plays a more crucial role in repairing the specific type of DNA damage caused by this compound and its relatives. aacrjournals.org
Gene Expression Profiling in Response to Duocarmycin Exposure
The potent cytotoxic effects of duocarmycin analogs are rooted in their ability to alkylate DNA, which in turn triggers a cascade of cellular responses, including the modulation of gene expression related to cell fate pathways such as senescence, apoptosis, and DNA repair. mdpi.commdpi.com
Cellular senescence, a state of irreversible cell cycle arrest, serves as a barrier against tumor development. plos.org However, senescent cancer cells can pose a challenge by contributing to tumor repopulation. mdpi.com Recent therapeutic strategies have explored the targeting of these senescent cells. A notable advancement involves the use of a duocarmycin-based antibody-drug conjugate (ADC) designed to selectively eliminate senescent cells. mdpi.com
In a 2021 study, the first senolytic ADC was developed by conjugating a duocarmycin derivative to an antibody targeting the senescence marker B2M (beta-2-microglobulin). mdpi.com This B2M-ADC was tested on human bladder and colorectal carcinoma cell lines where senescence was induced. mdpi.com The findings demonstrated that the B2M-ADC was effectively internalized by the senescent cells, leading to a concentration-dependent reduction in cell viability and an increase in necrotic cell death. mdpi.com These results highlight a novel application of duocarmycin analogs in targeting and eliminating senescent cancer cells, a finding that could address challenges associated with senescence-associated tumor repopulation. mdpi.com
While cellular senescence is characterized by the upregulation of specific markers, the gene expression profile can be complex. goettingen-research-online.de Studies on various induced forms of senescence show common upregulation of inflammatory factors, which are part of the senescence-associated secretory phenotype (SASP). nih.govbiorxiv.org The duocarmycin-based senolytic strategy leverages the specific surface markers of senescent cells to achieve targeted cytotoxicity. mdpi.com
Duocarmycin analogs are potent inducers of apoptosis, or programmed cell death, a key mechanism for their anticancer activity. The DNA damage inflicted by these compounds activates signaling pathways that converge on the machinery of apoptosis. mdpi.com
Studies on duocarmycin SA (DSA), a highly potent analog, in acute myeloid leukemia (AML) cell lines (Molm-14 and HL-60) have provided detailed insights into the genetic underpinnings of this process. mdpi.comnih.gov RNA sequencing analysis of AML cells treated with DSA revealed the differential regulation of multiple genes associated with apoptosis. mdpi.com Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, were observed in a dose-dependent manner following DSA treatment. nih.gov
Flow cytometric analysis of murine mastocytoma (P815) cells treated with novel furano analogues of this compound also confirmed the induction of apoptosis in a large percentage of cells, suggesting this is a primary mechanism of cell killing for this class of compounds. nih.gov The DNA damage inflicted by duocarmycins can lead to cell cycle arrest and, if the damage is irreparable, the activation of cell death mechanisms. mdpi.com
Table 1: Apoptosis Induction by Duocarmycin Analogs This table is interactive. You can sort and filter the data.
The primary mechanism of action for duocarmycins is the alkylation of DNA, which forms covalent adducts and disrupts the DNA architecture. mdpi.com This damage triggers a cellular DNA damage response (DDR), activating pathways for DNA repair. mdpi.commdpi.com However, the stability and nature of the adducts formed by duocarmycins often lead to lethal DNA damage, especially in cancer cells with compromised repair mechanisms. mdpi.com
RNA sequencing of AML cells treated with duocarmycin SA (DSA) showed that DSA regulates genes associated with DNA repair. mdpi.com The study revealed differential expression of DNA repair genes between DSA-sensitive (Molm-14) and more resistant (HL-60) cell lines, suggesting that the cellular capacity to repair DSA-induced damage is a critical determinant of sensitivity. mdpi.com
Studies with yeast and mammalian cell mutants have helped to delineate the specific repair pathways involved. For certain duocarmycin analogs, nucleotide excision repair (NER) and post-replication repair pathways were found to be crucial for processing the DNA adducts. ucl.ac.uk Specifically, transcription-coupled NER was identified as a key mechanism for the elimination of these lesions. ucl.ac.uk Interestingly, base excision repair (BER) does not appear to play a major role in the repair of adenine adducts formed by compounds like CC-1065, a related agent. aacrjournals.org Understanding the changes in DNA repair gene expression is vital for predicting tumor response and developing strategies to overcome resistance. mdpi.commdpi.com
Modulation of Apoptosis-Related Gene Expression
In Vivo Preclinical Efficacy Studies in Non-Human Models
The potent in vitro cytotoxicity of this compound and its analogs has been translated into significant antitumor activity in various preclinical non-human models.
Duocarmycin analogs have demonstrated substantial efficacy in inhibiting tumor growth in multiple human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.
For instance, an achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin, AS-I-145, showed significant activity against a human breast cancer MDA-MB-435 subcutaneous xenograft. aacrjournals.org An antibody-drug conjugate, SYD985, which utilizes a duocarmycin payload, has also shown high anti-tumor activity in patient-derived xenograft models of HER2-positive metastatic breast cancer. researchgate.net Another study reported that the analog carzelesin (B1668596) exhibited significant growth inhibition in four of six colon tumor xenograft lines and showed partial or complete regressions in four of six rhabdomyosarcoma xenograft lines at the highest nonlethal dose. mdpi.com
Table 2: Efficacy of Duocarmycin Analogs in Xenograft Models This table is interactive. You can sort and filter the data.
The antitumor activity of this compound analogs has been evaluated across a broad spectrum of cancer types, demonstrating efficacy in both solid tumors and hematological malignancies.
Solid Tumors : Analogs have shown particular potency against various solid tumors. Novel furano analogues of this compound and C2 exhibited a high level of activity against selected solid tumors in the National Cancer Institute (NCI) panel. nih.gov Another achiral analog of duocarmycin SA was notably active against solid tumor cells derived from the lung, colon, central nervous system (CNS), melanoma, ovarian, and breast cancers. researchgate.net Specifically, CBI-based analogs have demonstrated strong activity against melanoma cell lines. incanthera.com Some analogs show preferential activity against solid tumors over leukemias. aacrjournals.org
Leukemias : Duocarmycin analogs are highly cytotoxic to leukemia cells. mdpi.com Novel furano analogues of this compound were tested against murine leukemia (L1210) and mastocytoma (P815) cell lines, with concentrations required for 50% growth inhibition (IC50) in the nanomolar range (10⁻⁸M). nih.gov The CBI analogue 21a was effective in a mouse model with L1210 tumors, significantly increasing lifespan. incanthera.com
The broad range of activity underscores the potential of this compound analogs as versatile anticancer agents. incanthera.com
Strategies for Targeted Delivery and Enhanced Therapeutic Profile in Research Models
Prodrug Design and Activation Strategies
Prodrug strategies for the duocarmycin class involve masking the pharmacologically active part of the molecule, rendering it inert until it reaches the target site. nih.govucl.ac.uk Activation is triggered by the unique physiological or biochemical characteristics of the tumor microenvironment, such as specific enzyme expression, reductive conditions, or lower pH. researchgate.netnih.gov This in situ activation from a stable precursor is designed to concentrate the potent cytotoxic agent at or near its molecular target. nih.gov
A predominant strategy for duocarmycin prodrugs involves the acylation of the key phenolic hydroxyl group, which is critical for the spirocyclization step that activates the molecule for DNA alkylation. nih.govmdpi.com These prodrugs can be designed with linkages that are cleaved under different conditions.
Hydrolytic/Enzymatic Cleavage : Early research explored carbamate-based prodrugs designed for cleavage by hydrolysis or enzymatic action. acs.orgchemrxiv.org For instance, KW-2189, a prodrug based on a duocarmycin A analogue, was developed to be activated through enzyme hydrolysis to release the active drug, DU-86. uea.ac.uk Another approach involves incorporating an enzyme-cleavable peptide sequence, such as the cathepsin B-cleavable Valine-Citrulline (Val-Cit) motif, attached to the phenolic oxygen. uea.ac.uk Cathepsin B is an enzyme often overexpressed in cancer cells, providing a mechanism for tumor-selective drug release. uea.ac.uk Glucuronide prodrugs, which are activated by β-glucuronidase in the tumor microenvironment, represent another promising enzymatic approach. researchgate.net
Reductive Cleavage : The hypoxic (low oxygen) environment of many solid tumors provides a unique trigger for prodrug activation. nih.govfrontiersin.org This environment has a higher concentration of reducing nucleophiles, such as thiols, which can cleave specific chemical bonds. nih.govnih.gov Prodrugs have been designed with weak N-O bonds that are susceptible to this reductive cleavage. nih.govresearchgate.net Studies on N-acyl O-amino phenol (B47542) derivatives of duocarmycin analogues found that these prodrugs release the active phenolic drug upon reductive activation by thiols. nih.gov This approach is intended to selectively release the potent cytotoxin within the reducing microenvironment of a hypoxic tumor. nih.govnih.gov
Table 1: Examples of Cleavable Prodrug Strategies for the Duocarmycin Class
| Activation Strategy | Linkage Type | Trigger | Example Compound Class | Research Finding | Citations |
|---|---|---|---|---|---|
| Enzymatic | Carbamate (B1207046) | Esterases/Amidases | KW-2189 (Duocarmycin A analogue) | Designed for enzymatic hydrolysis to release the active form, DU-86. uea.ac.uk | uea.ac.ukacs.org |
| Enzymatic | Peptide | Cathepsin B | Val-Cit-PAMA-Duocarmycin Analogue | Utilizes overexpressed cathepsin B in cancer cells to trigger cleavage and subsequent drug release. uea.ac.uk | uea.ac.uk |
| Enzymatic | Glycosidic | β-glucuronidase | Glucuronide-Duocarmycin Analogue | Exploits elevated β-glucuronidase activity in the tumor microenvironment for selective activation. researchgate.net | researchgate.netresearchgate.net |
| Reductive | N-O Bond | Reducing Nucleophiles (e.g., thiols in hypoxic cells) | N-acyl O-amino phenol derivatives of seco-CBI | Reductive cleavage of the N-O bond releases the active phenol. The strategy leverages the high reducing capacity of hypoxic tumors. nih.govnih.gov | nih.govnih.govresearchgate.net |
Self-immolative linkers are sophisticated spacers used in prodrug and ADC design that spontaneously disassemble upon cleavage of a trigger group, ensuring the efficient release of the unmodified active drug. wipo.intotago.ac.nz A commonly used self-immolative linker is based on p-aminobenzyloxycarbonyl (PABC). otago.ac.nznih.gov In a typical design, an enzyme-cleavable unit (like the Val-Cit dipeptide) is attached to the PABC linker. uea.ac.ukrsc.org Once the enzyme cleaves the dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which releases carbon dioxide and the active duocarmycin payload. otago.ac.nzresearchgate.net This cascade reaction prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its activity. mdpi.com This technology is central to many modern ADC designs. otago.ac.nz
A novel approach to achieving spatial control over drug activation is the use of photoactivatable prodrugs. uea.ac.ukgoogle.com These compounds remain inactive until irradiated with light of a specific wavelength. researchgate.net This concept allows for the precise activation of the cytotoxic agent within a defined tumor area, potentially minimizing damage to surrounding healthy tissue. researchgate.netgoogle.com Research has described photoactivatable prodrugs of highly potent duocarmycin analogues. acs.org The strategy involves masking the crucial phenolic hydroxyl group with a photolabile protecting group. google.com Upon photochemical activation, this group is cleaved, liberating the active seco-drug, which can then exert its DNA-alkylating effect. google.com
Targeting the unique microenvironment of tumors is a key strategy for selective cancer therapy. nih.gov Hypoxia, a common feature of solid tumors, is an especially attractive target because it is much less prevalent in healthy tissues. frontiersin.org This has led to the development of hypoxia-activated prodrugs (HAPs) for the duocarmycin class. nih.govchemrxiv.org
These prodrugs are designed to be stable and relatively non-toxic under normal oxygen conditions but undergo bioreduction to a potent cytotoxic form in hypoxic environments. frontiersin.org One established approach involves using a 2-nitroimidazole (B3424786) group to mask the active part of a duocarmycin analogue. chemrxiv.org In low-oxygen conditions, the nitro group is reduced to an amino group, triggering the release of the active drug. chemrxiv.org Another design utilizes N-O bond chemistry, where the increased concentration of reducing agents in hypoxic tumors cleaves the bond and activates the prodrug. nih.govnih.govresearchgate.net Research on bioreductive prodrugs using cyclic dichalcogenides has also shown promise, aiming to harness the thioredoxin system within cancer cells for activation. biorxiv.org These strategies hold potential for selectively targeting solid tumors that are often resistant to conventional therapies. nih.govfrontiersin.org
Photoactivatable Prodrugs
Antibody-Drug Conjugates (ADCs) Utilizing Duocarmycin Payloads
Antibody-drug conjugates (ADCs) represent a major advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. wikipedia.orgfujifilm.com Duocarmycins and their synthetic analogues are considered highly suitable payloads for ADCs due to their picomolar potency and efficacy against multi-drug resistant cell lines. researchgate.netwikipedia.org The ADC is designed to bind to a specific antigen on the surface of cancer cells, be internalized, and then release its cytotoxic payload inside the cell, leading to cell death. fujifilm.com
For duocarmycin-based ADCs, linker attachment to the phenolic hydroxyl group of the alkylating moiety is a favored strategy. mdpi.comacs.org This approach ingeniously uses the linker as a protecting group, keeping the duocarmycin in its inactive seco- form. aacrjournals.org Only after the linker is cleaved inside the cancer cell is the hydroxyl group unmasked, allowing the spontaneous cyclization that forms the reactive cyclopropane (B1198618) ring required for DNA alkylation. mdpi.comaacrjournals.org
A leading linker technology for duocarmycin ADCs employs a protease-sensitive dipeptide, such as valine-citrulline (Val-Cit), combined with a self-immolative PABC spacer. rsc.orgmedchemexpress.com This system is designed for cleavage by lysosomal proteases like cathepsin B after the ADC is internalized by the tumor cell. nih.govacs.org The clinical candidate SYD985 (trastuzumab duocarmazine) is a prime example of this technology. It utilizes a cleavable linker to connect a synthetic duocarmycin payload (seco-DUBA) to the anti-HER2 antibody trastuzumab. aacrjournals.org This design ensures high plasma stability and potent, targeted cell killing upon internalization into HER2-positive cancer cells. aacrjournals.orgacs.org
Table 2: Key Linker Technologies for Duocarmycin-Based ADCs
| Linker Type | Cleavage Mechanism | Key Features | Example ADC | Citations |
|---|---|---|---|---|
| Protease-Cleavable | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Contains a specific peptide sequence (e.g., Val-Cit) often paired with a self-immolative spacer (PABC) for clean drug release. High plasma stability. | SYD985 (Trastuzumab duocarmazine) | rsc.orgnih.govaacrjournals.orgacs.org |
| Glucuronide | Enzymatic cleavage by β-glucuronidase | The linker contains a β-glucuronic acid moiety. Offers high hydrophilicity, which can reduce ADC aggregation. mdpi.com | cAC10-based ADCs | mdpi.comresearchgate.net |
| Disulfide | Reductive cleavage in the intracellular environment | Exploits the higher concentration of reducing agents (e.g., glutathione) inside cells compared to the bloodstream. | Early ImmunoGen conjugates | rsc.org |
| Photolabile | Cleavage by external light application | Allows for high spatial and temporal control of payload release. rsc.org | Research-stage conjugates | rsc.orggoogle.com |
Design of Cleavable and Non-Cleavable Linkers
Preclinical Assessment of Duocarmycin-Based ADCs
Numerous duocarmycin-based ADCs have undergone preclinical evaluation, demonstrating potent and targeted antitumor activity in both in vitro and in vivo research models. nih.gov These studies provide a strong basis for their potential clinical application. mdpi.comresearchgate.net
In Vitro Assessment: Preclinical studies have consistently shown that duocarmycin ADCs are highly potent against cancer cells expressing the target antigen. mdpi.com
SYD983 , a precursor to SYD985, exhibited sub-nanomolar potencies against various human cancer cell lines. acs.org
MGC018 displayed potent cytotoxicity against a range of B7-H3-positive human tumor cell lines. aacrjournals.org A key finding was its ability to induce bystander killing of target-negative cells when they were co-cultured with B7-H3-positive cells, a property attributed to its cleavable linker. aacrjournals.org
PCMC1D3-DCM was shown to rapidly induce internalization of the MET receptor in cancer cells. nih.gov Subsequent in vitro studies demonstrated that the ADC disrupted the cell cycle, decreased cell viability, and led to significant cell death, with IC50 values for viability reduction ranging from 1.5 to 15.3 nM across different cell lines. nih.gov
A novel thienoduocarmycin-trastuzumab ADC showed superior cytotoxic activity compared to trastuzumab deruxtecan (B607063) in parallel tests on cell lines with varying levels of HER2 expression. aacrjournals.org This ADC also demonstrated the ability to induce immunogenic cell death. aacrjournals.org
In Vivo Assessment: The efficacy of duocarmycin ADCs has been validated in animal xenograft models of human cancer.
SYD983 was found to be highly efficacious in a BT-474 breast cancer xenograft model. acs.org
MGC018 demonstrated potent, dose-dependent antitumor activity in preclinical models of breast cancer, ovarian cancer, lung cancer, and melanoma. aacrjournals.org
In mouse xenograft models, a single injection of PCMC1D3-DCM effectively delayed tumor growth for up to two weeks without signs of regrowth. nih.gov
The thienoduocarmycin-trastuzumab ADC also showed strong antitumor efficacy in preclinical studies. aacrjournals.org
Mechanisms to Overcome Resistance in ADC Applications
A significant advantage of using duocarmycins as ADC payloads is their potential to overcome common mechanisms of chemoresistance. creative-diagnostics.comaacrjournals.org
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA and causing irreversible alkylation, which disrupts the DNA architecture. mdpi.comcreative-biolabs.com This mechanism has several features that are beneficial in the context of resistance:
Activity Independent of Cell Cycle: Unlike microtubule-inhibiting agents (e.g., auristatins, maytansinoids) that are only effective against rapidly dividing cells in the mitotic phase, DNA-damaging agents like duocarmycins can kill cells regardless of their phase in the cell cycle. mdpi.comcreative-biolabs.comadcreview.com This makes them effective against slowly proliferating tumor cells and potentially tumor stem cells, which can be a source of resistance and relapse. mdpi.com
Efficacy in Multi-Drug Resistant (MDR) Models: Duocarmycins have demonstrated potent cytotoxicity in cancer cells that overexpress drug efflux pumps like P-glycoprotein (P-gp). adcreview.com These pumps are a common mechanism of resistance, as they actively remove many chemotherapeutic agents from the cell. The ability of duocarmycins to circumvent this resistance mechanism is a major clinical advantage. creative-diagnostics.comadcreview.com
Furthermore, the design of the ADC itself can help overcome resistance. The use of a cleavable linker that releases a membrane-permeable duocarmycin payload can induce a bystander effect. mdpi.com This is a powerful strategy to combat resistance arising from tumor heterogeneity, where some cancer cells may have low or no expression of the target antigen and would otherwise escape treatment by a non-bystander ADC. aacrjournals.orgmdpi.com
Development of Other Targeted Conjugates
While ADCs are the most developed platform for duocarmycin delivery, research has also extended to other targeted conjugate systems. acs.org
Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) utilize peptides as the targeting ligand instead of a full antibody. acs.orgnih.gov Peptides offer potential advantages such as smaller size, better tumor penetration, and lower manufacturing costs. Research into duocarmycin-based PDCs has shown promise. uea.ac.uk
One study detailed the solid-phase synthesis of a PDC that conjugated the alkylating subunit of duocarmycin SA to a peptide targeting the Thomsen-Friedenreich antigen (TFα). researchgate.net TFα is a tumor-associated antigen expressed on many carcinomas. The conjugate included a cathepsin B-cleavable linker to ensure drug release within the target cells. In preclinical evaluations, this PDC was shown to be both active and selective against tumor cell lines that express the TFα antigen, demonstrating the feasibility of this targeted approach. researchgate.net
Nanoparticle-Mediated Delivery Systems for Duocarmycin Analogs
Advanced Methodologies and Future Directions in Duocarmycin C1 Research
Biophysical and Biochemical Techniques for DNA Interaction Studies
The potent antitumor activity of duocarmycin C1 and its analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate specific adenine (B156593) residues. mdpi.comnih.gov Understanding the intricacies of this interaction is paramount for the design of more effective and selective anticancer agents. To this end, a variety of biophysical and biochemical techniques are employed to elucidate the binding thermodynamics, kinetics, and sequence selectivity of these compounds.
DNA Footprinting and Sequence Selectivity Assays (e.g., Taq DNA Polymerase Stop Assay)
DNA footprinting and related assays are powerful tools for identifying the specific DNA sequences where small molecules like this compound bind. One of the most common methods is the Taq DNA polymerase stop assay . This technique relies on the principle that a DNA polymerase will be halted in its tracks when it encounters a DNA strand that has been covalently modified by a drug. nih.gov
In this assay, a DNA template is incubated with the drug, in this case, a this compound analog. Subsequently, a radiolabeled primer is annealed, and Taq DNA polymerase is added to initiate DNA synthesis. minotech.gr The polymerase proceeds along the template until it reaches an alkylated base, at which point it stops. The resulting truncated DNA fragments are then separated by gel electrophoresis. The positions of the stops, and therefore the alkylation sites, can be precisely mapped.
Studies using Taq DNA polymerase stop assays have revealed that duocarmycin analogs, including those related to this compound, preferentially alkylate the N3 position of adenine within AT-rich sequences of the DNA minor groove. mdpi.comnih.gov For example, seco-iso-CFI and seco-CFQ, which are analogs of this compound and C2, have been shown to target long stretches of adenine residues. nih.gov This sequence selectivity is a crucial determinant of their biological activity.
Spectroscopic and Calorimetric Analysis of DNA Binding
Spectroscopic and calorimetric techniques provide quantitative data on the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and DNA.
Spectroscopic methods , such as UV-Visible and fluorescence spectroscopy, are used to monitor changes in the spectral properties of the drug or DNA upon binding. For instance, the binding of a ligand to DNA can cause shifts in the absorption or emission spectra, which can be used to calculate binding constants. Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique that has been used to study the non-covalent binding and covalent alkylation of this compound and C2 with oligonucleotides. researchgate.net
Calorimetric techniques , particularly Isothermal Titration Calorimetry (ITC), directly measure the heat changes associated with the binding event. This allows for the determination of the binding enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), providing a complete thermodynamic profile of the interaction. researchgate.net These studies have shown that the binding of duocarmycin analogs to DNA is often an enthalpically driven process, favored by both negative enthalpy and positive entropy changes due to the release of water molecules from the DNA minor groove. researchgate.net
Computational Chemistry and Molecular Modeling
Computational approaches have become indispensable in drug discovery and development, offering insights into molecular interactions that can be difficult to obtain experimentally. For this compound, these methods are used to predict binding modes, understand the dynamics of the DNA-drug complex, and guide the design of new analogs with improved properties.
Docking Studies of Duocarmycin-DNA Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound binding to the DNA minor groove. These studies have been instrumental in visualizing how the curved shape of the duocarmycin molecule complements the contour of the DNA minor groove, allowing it to fit snugly. mdpi.comnih.gov
Docking simulations can validate experimental findings and provide a structural basis for the observed sequence selectivity. For example, a molecular model of a this compound analog complexed with DNA showed that the compound fits perfectly within the minor groove. nih.gov These models help to identify key hydrogen bonding and van der Waals interactions that stabilize the complex and position the reactive cyclopropane (B1198618) ring for nucleophilic attack by adenine.
Recent advancements in docking methodologies, such as those incorporating quantum mechanical polarized ligand docking (QPLD), have shown improved accuracy in predicting binding affinities for duocarmycin-DNA complexes compared to classical models. researchgate.net
Molecular Dynamics Simulations to Predict Interaction Dynamics
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. nih.gov This allows researchers to study the conformational changes in both the drug and the DNA upon binding and to predict the stability of the complex.
MD simulations have been used to investigate the binding of various duocarmycin derivatives to DNA. nih.govnih.gov These studies have shown that drug binding can lead to a partial dehydration of the minor groove without causing significant conformational changes to the DNA itself. nih.gov Furthermore, MD simulations can help to rationalize the differences in reactivity among various duocarmycin analogs by showing how they occupy positions that are more or less favorable for the alkylation reaction. nih.gov For instance, simulations have been used to correctly predict the preferred DNA-binding sites for certain PBD-duocarmycin dimers. nih.gov
Strategies for Modulating Pharmacological Properties
A major focus of duocarmycin research is to improve the therapeutic index of these highly potent compounds. This involves modifying their chemical structure to enhance tumor selectivity and reduce systemic toxicity.
One of the most successful strategies has been the development of prodrugs . ucl.ac.uknih.govchemrxiv.org Prodrugs are inactive precursors that are converted to the active cytotoxic agent at the tumor site. This can be achieved by designing analogs that are activated by tumor-specific enzymes or the unique tumor microenvironment. For example, glycosidic prodrugs of duocarmycin analogs have been developed that can be activated by glycohydrolases conjugated to tumor-selective monoclonal antibodies. mdpi.com Another approach involves creating prodrugs that are activated under hypoxic conditions found in many solid tumors. incanthera.com
Another key strategy is the development of Antibody-Drug Conjugates (ADCs) . uea.ac.ukacs.orgresearchgate.net In this approach, a highly potent duocarmycin analog (the payload) is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. uea.ac.ukresearchgate.net This allows for the targeted delivery of the cytotoxic agent directly to cancer cells, minimizing exposure to healthy tissues. Several duocarmycin-based ADCs have shown promising results in preclinical and clinical studies. uea.ac.ukacs.org
Furthermore, extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications to different parts of the duocarmycin scaffold affect its pharmacological properties. nih.govincanthera.comacs.orgpharm.or.jp These studies have explored variations in both the DNA-binding subunit (segment B) and the alkylating subunit (segment A) to fine-tune DNA binding affinity, alkylation efficiency, and stability. incanthera.comacs.orgpharm.or.jp For example, replacing the fused pyrrole (B145914) in the alkylation subunit with a fused imidazole (B134444) has been explored to create novel analogs. nih.gov These efforts have led to the identification of key structural features that govern the biological activity of this class of compounds. nih.govnih.gov
Tuning Potency and Selectivity through Structural Modifications
The biological activity of duocarmycins is intrinsically linked to their chemical structure, which consists of a DNA-alkylating "A" segment and a DNA-binding "B" segment. mdpi.comacs.org Decades of structure-activity relationship (SAR) studies have demonstrated that modifying these segments can rationally tune the compound's potency and DNA sequence selectivity. chemrxiv.orgacs.orgnih.gov
A key focus has been the modification of the alkylating subunit. Early research established a direct, parabolic relationship between the chemical stability of the alkylating moiety and its biological potency. medchemexpress.comnih.gov Alkylating subunits that are too reactive or too stable exhibit diminished cytotoxicity. medchemexpress.com The naturally occurring alkylation subunits of Duocarmycin SA and yatakemycin are considered to be at the optimal peak of this stability-reactivity curve. medchemexpress.com
Synthetic analogues incorporating modified alkylating subunits have been a major area of exploration. acs.org The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) subunit is a widely studied example. nih.govwipo.int CBI-based analogues are synthetically more accessible than the natural products and have been shown to be four times more stable and four times more potent than analogues with the authentic CPI alkylation subunit of the related natural product, CC-1065. nih.govwipo.int Agents with the CBI subunit alkylate DNA with the same sequence selectivity but at an enhanced rate and greater efficiency compared to CPI analogues. wipo.int
Modifications to the DNA-binding subunit also significantly impact activity. Simplification of the native dimeric segment B of CC-1065 has led to analogues with moieties like 3,4,5-trimethoxyindole (TMI) and monoalkoxylated indoles, which still maintain strong DNA binding. acs.org Further research has explored the functionalization at various positions on the core structure. For instance, while substitutions at the C3 position of N-Boc-CBI with halogens resulted in decreased cytotoxic activity, modifications at the C7 position have been shown to improve potency. incanthera.com
Table 1: Comparison of Cytotoxicity for Duocarmycin Analogues
| Compound | IC50 (nM) on Balb 3T3/H-ras cells | Reference |
|---|---|---|
| Duocarmycin SA | 0.05 | nih.gov |
| Duocarmycin A | 0.3 | nih.gov |
| Duocarmycin B2 | 1.5 | nih.gov |
| Duocarmycin C2 | 20 | nih.gov |
| This compound | 40 | nih.gov |
This table illustrates the potent cytotoxicity of the duocarmycin family, with Duocarmycin SA being the most potent. The halogenated seco-compounds (B1, B2, C1, C2) are precursors that convert to the active form.
Optimization of In Vitro Stability and Activation Kinetics
A significant challenge with potent cytotoxins like the duocarmycins is their systemic toxicity. uea.ac.uk To address this, a major research focus has been the development of prodrug strategies. chemrxiv.orgnih.gov Prodrugs are inactive precursors that are designed to be activated selectively within the tumor microenvironment, thereby sparing healthy tissue. nih.govfrontiersin.org This approach aims to optimize the compound's stability in circulation and control the kinetics of its activation. nih.gov
Several activation strategies have been explored:
Reductive Activation: This approach designs prodrugs that are activated in the hypoxic (low oxygen) conditions characteristic of solid tumors. acs.orgnih.gov The higher reducing capacity in these environments, due to an abundance of nucleophiles like thiols, can trigger the cleavage of a strategically placed bond in the prodrug, releasing the active cytotoxin. nih.govnih.gov Boger and others have developed N-acyl O-amino phenol (B47542) and O-amino-N-acyl-seco-CBI prodrugs that are activated via this mechanism. acs.orgnih.govnih.gov These prodrugs show stability in plasma and buffer solutions but release the active drug intracellularly. nih.gov
Enzymatic Activation: This strategy utilizes enzymes that are overexpressed in or around tumor cells to cleave a masking group from the prodrug. Glycosidic prodrugs, developed by Tietze, are designed to be activated by specific glycosidases. acs.orgnih.gov Another approach involves designing prodrugs that are activated by cytochrome P450 (P450) enzymes, such as CYP1A1 and CYP2W1, which can be selectively expressed in tumor tissues. nih.gov
pH-Dependent Activation: The slightly acidic environment of tumors can also be exploited. However, early prodrugs that relied on simple hydrolysis, such as certain carbamate (B1207046) derivatives like carzelesin (B1668596), were discontinued (B1498344) due to side effects and a low therapeutic index. acs.org
Studies have shown a direct correlation between the stability of duocarmycin derivatives in aqueous solution and their in vivo antitumor activity; more stable derivatives tend to exhibit higher activity. nih.gov For halogenated seco-compounds like this compound, a good correlation exists between their in vitro cytotoxicity and their rate of conversion to the active spirocyclopropylhexadienone form. nih.govnih.gov This highlights the critical importance of the activation kinetics for biological efficacy.
Emerging Concepts in Duocarmycin Research
The modular nature of the duocarmycin structure continues to inspire innovative approaches to cancer therapy. acs.orgresearchgate.net Emerging research concepts aim to expand the therapeutic potential of this compound class by exploring novel chemical scaffolds and advanced targeting systems. researchgate.net
Exploration of New Alkylating Moieties
While the cyclopropane-based alkylating subunits (CPI, CBI, DSA) are the most studied, researchers are exploring entirely new pharmacophores to alkylate DNA. incanthera.com The goal is to discover agents with novel mechanisms, improved stability, or different DNA sequence specificities. researchgate.net
One example includes achiral seco-CI analogues that replace the indoline (B122111) ring with a 4-hydroxyphenethyl halide functionality. incanthera.com These compounds generate a spiro acs.orgwipo.intcyclopropanecyclohexadienone that alkylates adenine-N3, similar to CC-1065, and have shown a unique pattern of activity in the NCI-60 human tumor cell line panel. incanthera.com Other novel alkylating subunits that have been designed and synthesized include the seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) systems, leading to potent analogues like Tafuramycin A and Tafuramycin B. researchgate.net
Furthermore, researchers are developing indolinobenzodiazepine pseudodimers (IGNs), which are DNA-alkylating agents designed specifically for use in antibody-drug conjugates. aacrjournals.org These efforts to move beyond the traditional duocarmycin scaffold represent a key future direction, aiming to create "supernatural products" with properties that surpass the parent compounds. nih.gov
Integration with Novel Targeting Platforms
The extreme potency of duocarmycins makes them ideal payloads for targeted delivery systems that can selectively direct the cytotoxin to cancer cells. uea.ac.ukwikipedia.orgresearchgate.net
Antibody-Drug Conjugates (ADCs): This is the most advanced targeting platform for duocarmycins. mdpi.comresearchgate.net ADCs consist of a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a potent cytotoxic payload like a duocarmycin analogue, and a chemical linker that connects them. medchemexpress.comwikipedia.orgfujifilm.com Upon binding to the tumor antigen, the ADC is internalized, and the linker is cleaved in the lysosome, releasing the active drug directly inside the cancer cell. medchemexpress.com Several duocarmycin-based ADCs have been developed, with some, like trastuzumab duocarmazine (SYD985), advancing to late-stage clinical trials. uea.ac.ukresearchgate.net The design of the linker is crucial and can be engineered to be cleaved by proteases (e.g., Val-Cit) or other intracellular triggers. medchemexpress.comresearchgate.net
Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs use a small molecule ligand instead of an antibody to target receptors that are overexpressed on cancer cells, such as the glutamate (B1630785) carboxypeptidase II (GCPII). researchgate.netrsc.orgresearchgate.net SMDCs offer potential advantages over ADCs, including lower molecular weight for better tumor penetration and non-immunogenic nature. researchgate.net A proof-of-concept SMDC has been created by conjugating a GCPII-targeting molecule to the duocarmycin SA alkylating subunit via a cathepsin B-cleavable linker. rsc.org
Other Platforms: Research is also exploring peptide-drug conjugates, where a peptide targets a specific feature of the tumor, such as the Thomsen-Friedenreich antigen. uea.ac.uk Additionally, novel delivery systems like gold nanoparticles are being investigated to carry duocarmycin payloads. uea.ac.uk Light-activated prodrug strategies, where light is used to trigger drug release from a photocaged molecule, represent another innovative frontier. mdpi.comcreative-diagnostics.com
These advanced targeting platforms hold immense promise for unlocking the full therapeutic potential of this compound and its analogues, aiming to maximize their potent anticancer effects while minimizing harm to the patient. researchgate.net
Conclusion
Summary of Key Academic Contributions to Duocarmycin C1 Research
The primary academic contributions surrounding this compound have centered on its isolation, structural characterization, and its role as a benchmark for cytotoxicity and synthetic innovation.
Isolation and Structural Elucidation: A pivotal contribution was the isolation and identification of this compound (DUMC1) from the bacterium Streptomyces DO-89, collected in Hyogo, Japan. nih.gov This work distinguished it as one of several naturally occurring analogs, including Duocarmycins B1, B2, C2, D1, and D2. nih.gov Structurally, this compound was characterized as a halogenated seco-compound of Duocarmycin A. This means it naturally exists in an open-ring form, lacking the critical spirocyclopropylhexadienone moiety that is responsible for the DNA alkylating activity of its more potent relatives. mdpi.com
Comparative Cytotoxicity and Mechanistic Insight: Research has established a clear hierarchy of potency within the duocarmycin family. In a key study using Balb 3T3/H-Ras cells, this compound demonstrated an inhibitory concentration (IC50) of 40 nM, positioning it as one of the least potent among the naturally occurring analogs tested. mdpi.com For comparison, Duocarmycin SA and Duocarmycin A exhibited IC50 values of 0.05 nM and 0.3 nM, respectively. mdpi.com This research was crucial as it correlated the lower cytotoxicity of the seco-compounds with their structure. It was proposed that these molecules act as prodrugs, requiring an in-cell conversion or cyclization to form the active spirocyclopropyl structure. The rate of this conversion is directly related to their cytotoxic potency, a foundational concept in understanding the bioactivity of the entire class. mdpi.com
Foundation for Synthetic Analog Development: Perhaps the most significant academic contribution involving this compound is its use as a scaffold for creating novel synthetic analogs. A 2002 study detailed the design, synthesis, and evaluation of new furano-analogs of this compound and C2. nih.gov The researchers hypothesized that incorporating a furano-oxygen atom could favorably influence the electronic properties of the molecule, potentially enhancing its alkylating capability upon activation. nih.gov This work led to the creation of seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) analogs. These novel compounds indeed showed potent cytotoxic activity, with IC50 values in the 10⁻⁸ M range, and were confirmed to alkylate the N3 position of adenine (B156593) in the minor groove of DNA, consistent with the mechanism of other duocarmycins. nih.gov This research showcased how a less potent natural product can serve as an inspiration and a structural base for the rational design of more powerful therapeutic candidates.
Identification of Knowledge Gaps and Unanswered Questions
Despite the progress made, specific areas of this compound research remain underexplored. The rapid shift in focus towards more potent natural analogs and synthetic derivatives has left several questions unanswered.
Kinetics of Activation: While it is understood that this compound must cyclize to become active, detailed kinetic studies quantifying the rate of this intracellular conversion are lacking in the literature. Understanding the precise efficiency and speed of this activation under various physiological conditions is a significant knowledge gap.
Metabolic Pathways: The specific enzymes or intracellular conditions that facilitate the conversion of this compound to its active, cyclized form have not been fully elucidated. Identifying these metabolic pathways would provide a more complete picture of its mechanism of action and potential for targeted activation.
Comprehensive Biological Profiling: Because of its relatively low potency, this compound has not been subjected to the same extensive biological evaluation across a wide array of cancer cell lines as its more famous relatives like Duocarmycin SA. nih.gov A broader screening could reveal unexpected sensitivities or unique biological activities.
Biosynthesis: The specific biosynthetic pathway leading to the production of this compound and its related seco-compounds in Streptomyces DO-89 is not fully detailed. Elucidating the enzymatic machinery responsible for its synthesis could inform future bioengineering efforts.
Prospective Outlook for Future Research Endeavors
The existing knowledge gaps surrounding this compound also point toward promising directions for future research. Its unique characteristics as a natural prodrug could be leveraged with modern therapeutic technologies.
Exploitation as a Prodrug in Targeted Therapies: The inherent nature of this compound as a less active precursor that requires activation is highly relevant to modern cancer therapy, particularly in the field of Antibody-Drug Conjugates (ADCs). nih.govresearchgate.netacs.org Future research could focus on designing ADCs that carry a this compound-based payload. The goal would be to deliver the compound selectively to tumor cells, where a specific, localized trigger—such as an overexpressed enzyme or the unique tumor microenvironment—could efficiently activate it, thereby minimizing systemic toxicity. uea.ac.ukuea.ac.uk
Bio-inspired Synthesis and Analog Development: Further investigation into the novel furano-scaffold introduced in the analogs of this compound could yield new compounds with improved pharmacological properties. nih.gov The synthesis of additional derivatives based on this structure could lead to agents with enhanced stability, potency, or even a modified DNA sequence selectivity.
Biosynthetic Engineering: A deeper understanding of the biosynthetic gene cluster for this compound in Streptomyces could enable the genetic engineering of the organism to produce novel analogs. This synthetic biology approach could generate a library of new duocarmycin-related compounds that are difficult to access through traditional chemical synthesis.
Q & A
Q. What structural features of duocarmycin C1 are critical for its DNA alkylation activity, and how are these evaluated experimentally?
this compound’s activity stems from its cyclopropane-containing alkylation subunit and sequence-selective DNA minor groove binding. Key structural elements include the spirocyclopropyl cyclohexadienone electrophile and the curved indole system, which facilitate AT-rich DNA recognition and adenine-N3 alkylation . Experimental evaluation involves:
- NMR-based structural studies (e.g., NOE distance constraints and torsion angle analysis) to resolve DNA-adduct conformations .
- 32P end-labeled DNA alkylation assays to quantify sequence selectivity and efficiency .
- Enantiomer comparison using synthetic analogs to isolate stereochemical contributions to activity .
Q. What standardized assays are used to assess this compound’s biological activity and DNA interaction mechanisms?
- Cytotoxicity assays : IC50 determination in cancer cell lines (e.g., pM-level potency in AT-rich DNA-dependent models) .
- DNA alkylation profiling : Gel electrophoresis or mass spectrometry to identify alkylation sites (e.g., adenine-N3 in 5′-AAAAA-3′ sequences) .
- Solvolysis stability tests : Measuring the compound’s functional stability in aqueous buffers to correlate chemical reactivity with cellular potency .
Q. How do researchers validate the sequence selectivity of this compound in vitro?
- Competitive binding assays : Using AT-rich vs. GC-rich DNA duplexes to confirm preferential minor groove binding .
- High-resolution DNA footprinting : Mapping alkylation sites via primer extension or restriction enzyme cleavage .
- Comparative studies with analogs : Testing truncated or modified derivatives to isolate determinants of selectivity (e.g., C1 vs. duocarmycin SA) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
